Bortezomib-pinanediol (BP) is a lipophilic prodrug of bortezomib, a potent proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] BP consists of bortezomib conjugated to pinanediol, a naturally occurring bicyclic terpene diol. This modification significantly enhances the lipophilicity of bortezomib, improving its encapsulation into nanocarriers and its passive targeting to tumor tissues.
Bortezomib-pinanediol is a compound derived from the proteasome inhibitor bortezomib, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. The chemical structure of bortezomib includes a boronic acid moiety that is crucial for its biological activity, while pinanediol serves as a chiral auxiliary that can enhance the pharmacological properties of the compound. The synthesis and characterization of bortezomib-pinanediol have been subjects of research due to its significance in cancer therapy.
Bortezomib was first developed by Millennium Pharmaceuticals and has been marketed under the trade name Velcade. It is a synthetic compound that inhibits the proteasome, a cellular complex responsible for degrading ubiquitinated proteins, thereby affecting various cellular processes such as apoptosis and cell cycle regulation. The pinanediol derivative enhances its stability and bioavailability.
Bortezomib-pinanediol falls under the category of proteasome inhibitors and is classified as an anticancer agent. It is specifically categorized within the broader class of boronic acid derivatives, which have shown significant therapeutic potential in oncology.
The synthesis of bortezomib-pinanediol involves several key steps, including esterification, chlorination, and amine substitution. A common synthetic route starts with (1S, 2S, 3R, 5S)-pinanediol, which undergoes various reactions to form the final product:
Technical details reveal that TBTU (O-(benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used as a coupling agent to suppress racemization during synthesis .
The molecular structure of bortezomib-pinanediol features a boronic acid group attached to a peptide-like backbone. The pinanediol moiety contributes to the chiral characteristics of the compound, which are essential for its biological activity.
The chemical formula for bortezomib is CHBNO, with a molecular weight of approximately 384.24 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's conformation and purity .
Bortezomib-pinanediol undergoes various chemical reactions that are crucial for its synthesis and functionality:
Technical details indicate that the reaction conditions (pH levels, solvent systems) significantly influence the yield and purity of bortezomib-pinanediol.
Bortezomib-pinanediol exerts its anticancer effects primarily through inhibition of the proteasome. This inhibition disrupts protein degradation pathways within cancer cells, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis:
Data from clinical studies suggest that this mechanism is effective in reducing tumor size and improving patient outcomes in multiple myeloma .
Bortezomib-pinanediol appears as a white to off-white powder. It is soluble in dimethyl sulfoxide and has limited solubility in water.
Relevant analyses include solubility tests and stability assessments under different environmental conditions .
Bortezomib-pinanediol is primarily utilized in cancer research and therapy. Its applications include:
The ongoing research into derivatives like bortezomib-pinanediol continues to enhance our understanding of proteasome biology and its implications in cancer therapy .
The conjugation of bortezomib’s boronic acid moiety with (1S,2S,3R,5S)-(+)-pinanediol represents a cornerstone of prodrug synthesis, leveraging esterification to overcome inherent instability. This process typically employs azeotropic dehydration in nonpolar solvents (e.g., toluene or hexane) to shift equilibrium toward ester formation, achieving yields >85% [1] [10]. The reaction proceeds under mild conditions (25–40°C), preserving the stereochemical integrity of both reactants. A critical refinement involves in situ boroxine cleavage: trimeric bortezomib anhydride is first treated with Lewis acids like zinc chloride (0.5–2 mol%) in tetrahydrofuran, followed by pinanediol addition. This step prevents oligomerization and ensures quantitative monoester formation [1] [8].
Alternative methodologies utilize transesterification, where bortezomib is reacted with pinanediol diisopropylboronate. Catalytic p-toluenesulfonic acid (0.1 equiv) in heptane facilitates boronate exchange at reflux, with continuous Dean-Stark water removal. This approach circumvents boronic acid handling issues but requires rigorous chiral purity control of the pinanediol reagent (>99% ee) to prevent epimerization [4] [10]. Post-reaction purification employs crystallization from ethyl acetate/n-hexane mixtures, yielding the prodrug as white crystals with pharmaceutical-grade purity (>99.5% HPLC) [5] [10].
Table 1: Esterification Methods for Bortezomib-Pinanediol Synthesis
Method | Conditions | Catalyst/Additive | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Direct Esterification | Toluene, 40°C, 12 h | None | 85–88 | 98.5 |
In situ Anhydride Cleavage | THF, 25°C, 2 h → Pinanediol addition | ZnCl₂ (1 mol%) | 92–95 | 99.2 |
Transesterification | Heptane reflux, Dean-Stark, 8 h | p-TsOH (0.1 equiv) | 89–91 | 99.0 |
Pinanediol functions as a chiral, hydrophobic protecting group that confers exceptional hydrolytic and oxidative stability to the boron–carbon bond. Its bicyclic structure creates a steric shield around boron, reducing susceptibility to nucleophilic attack. In aqueous media (pH 7.4), bortezomib-pinanediol exhibits a hydrolysis half-life (t₁/₂) of >48 hours, contrasting sharply with unprotected bortezomib (t₁/₂ < 0.5 h) [4] [6]. This stability arises from:
Bioavailability enhancement stems from improved passive intestinal absorption. LogP values of 2.8 ± 0.3 (vs. –0.5 for bortezomib acid) enable efficient transcellular transport. Crucially, the prodrug undergoes slow, pH-dependent hydrolysis in hepatic and tumor microenvironments, facilitated by esterases and acidic pH. This controlled release maintains plasma concentrations within the therapeutic window for >72 hours post-administration [2] [9].
Table 2: Stability Parameters of Bortezomib-Pinanediol vs. Unprotected Bortezomib
Parameter | Bortezomib-Pinanediol | Bortezomib (Free Acid) |
---|---|---|
Hydrolysis t₁/₂ (pH 7.4) | >48 h | <0.5 h |
Oxidation t₁/₂ (H₂O₂ 0.1%) | 24 h | 5 min |
LogP (octanol/water) | 2.8 ± 0.3 | –0.5 ± 0.2 |
Plasma Cₘₐₓ (μg/mL) | 1.2 ± 0.3 | Undetectable |
Chiral fidelity at boron and adjacent carbon centers is critical for proteasome binding affinity. Bortezomib-pinanediol synthesis leverages three stereoselective strategies:
(1S,2S,3R,5S)-(+)-Pinanediol serves as a recoverable chiral director. Condensation with N-pyrazinylcarbonyl-ʟ-phenylalanine (Pyz-Phe-OH) and leucine boronic acid precursors occurs under coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). The pinanediol boronate enforces Re-face attack during amide bond formation, achieving diastereomeric ratios (dr) >98:2. Post-coupling, the auxiliary is recovered (>95%) via acid-catalyzed transesterification with isobutylboronic acid [1] [8] [10].
For leucine-derived vinyl precursors, Rh-catalyzed hydroboration with pinacolborane achieves 92–95% ee. Key modifications include:
The tetrahedral boron in transition states adopts configurationally stable geometries when complexed with tert-butylamines. By using N,O-bis(trimethylsilyl)-ʟ-leucine and Pyz-Phe-imidazolide in dichloromethane, boron retains its chirality during nucleophilic substitution, yielding the (1R,2S) isomer exclusively [8] [10]. Impurity profiling reveals <0.2% epimer content when following optimized protocols [8].
One-carbon homologation via Matteson reactions enables efficient construction of bortezomib’s leucine boronate core. Critical optimizations include:
Dichloro(iodo)methane reacts with pinanediol (1R)-(-)-isopinocampheylboronate at –78°C in diethyl ether, generating α-chloro boronate esters. Subsequent lithium-halogen exchange with t-BuLi (2.2 equiv) produces lithiated species that undergo stereospecific electrophilic trapping with N-(diphenylmethylene)-ʟ-leucine methyl ester. Key parameters:
For large-scale production, biphasic systems (toluene/H₂O) with Aliquat 336 (methyltrioctylammonium chloride) enable efficient homologation. Dichloromethane insertion occurs at 25°C with NaHCO₃ as base, reducing cryogenic costs. The optimized protocol achieves 82% yield at kilogram scale, with residual chloride <50 ppm [10].
Zinc dust (5 equiv) in tetrahydrofuran reduces α-halo boronate esters to boronate-stabilized carbanions. These nucleophiles attack tert-butyl N-[(diphenylmethylene)]-ʟ-leucinate electrophiles, affording homologated products in 85% yield. This method avoids highly pyrophoric organolithium reagents, enhancing operational safety [1] [10].
Table 3: Optimized Homologation Methods for Key Boronate Intermediates
Method | Reagents/Conditions | Yield (%) | Diastereoselectivity (dr) | Scale Feasibility |
---|---|---|---|---|
Lithiation-Borylation | iPrMgCl·LiCl, ICHCl₂, –78°C → t-BuLi | 76–80 | >95:5 | 100 g |
PTC Homologation | CH₂Cl₂, Aliquat 336, 25°C, NaHCO₃ | 82 | >93:7 | kg |
Zinc-Mediated | Zn(0), THF, 40°C, t-Bu ester electrophile | 85 | >96:4 | 500 g |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7